7-Methoxy-D-tryptophan ethyl ester
Overview
Description
7-Methoxy-D-tryptophan ethyl ester is a derivative of tryptophan, an essential amino acid This compound features a methoxy group at the 7th position of the indole ring and an ethyl ester group attached to the carboxyl group of the tryptophan molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-D-tryptophan ethyl ester typically involves multiple steps. One common method starts with the preparation of 3-methyleneindoline, which undergoes several transformations to yield the optically active 4-methoxytryptophan ethyl ester. This process involves the use of reagents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-D-tryptophan ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
7-Methoxy-D-tryptophan ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in studies related to enzyme activity and protein synthesis.
Medicine: Research explores its potential therapeutic effects, including its role in modulating neurotransmitter levels.
Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 7-Methoxy-D-tryptophan ethyl ester involves its interaction with various molecular targets and pathways. The methoxy group at the 7th position of the indole ring can influence the compound’s binding affinity to receptors and enzymes. This modification can enhance or inhibit specific biological activities, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
4-Methoxytryptophan Ethyl Ester: Similar structure but with the methoxy group at the 4th position.
Tryptophan Ethyl Ester: Lacks the methoxy group, making it less specific in its biological activity.
Indole-3-acetic Acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness: 7-Methoxy-D-tryptophan ethyl ester is unique due to the specific placement of the methoxy group, which can significantly alter its chemical and biological properties compared to other tryptophan derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(17)11(15)7-9-8-16-13-10(9)5-4-6-12(13)18-2/h4-6,8,11,16H,3,7,15H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCLEJCMNQRLKY-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=C2OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CNC2=C1C=CC=C2OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471432 | |
Record name | 7-METHOXY-D-TRYPTOPHAN ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655240-16-7 | |
Record name | 7-METHOXY-D-TRYPTOPHAN ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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